5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the triazole ring, quinazoline core, and chlorophenyl moiety, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with PCAF through binding to its active site . This interaction can potentially inhibit the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins, which in turn can influence gene expression .
Biochemical Pathways
The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the regulation of transcription through its histone acetyltransferase activity. By inhibiting PCAF, this compound could potentially alter the expression of various genes, impacting numerous cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by PCAF. Potential effects could include changes in cell proliferation, differentiation, and apoptosis, depending on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Core Construction: The quinazoline core is often constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Introduction of the Chlorophenyl Moiety: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Final Assembly: The final compound is assembled by coupling the triazole and quinazoline intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl moiety, such as chlorpromazine, exhibit similar chemical reactivity.
Uniqueness
5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c1-30-20-12-17-19(13-21(20)31-2)26-24(32-14-16-10-6-7-11-18(16)25)29-23(17)27-22(28-29)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYBATYYXMSEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4Cl)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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